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Compound of Interest

Compound Name: N-(Diphenylmethyl)decanamide

CAS No.: 10254-03-2

Cat. No.: B11954765

Get Quote

Fatty Acid Amide Hydrolase (FAAH) is the primary membrane-bound serine hydrolase

responsible for the degradation of endocannabinoids like anandamide (AEA). Inhibiting FAAH

elevates endogenous AEA levels, promoting neuroprotection and analgesia without the

psychotropic side effects of direct cannabinoid receptor agonists.

The FAAH active site is highly restrictive, featuring a catalytic triad (Ser241-Ser217-Lys142)

accessed via a hydrophobic acyl-chain binding pocket and a cytosolic port[1]. The

pharmacological performance of N-(Diphenylmethyl)decanamide is dictated by two structural

deviations from natural FAAH inhibitors (such as the macamides found in Lepidium meyenii):

The Acyl Chain (Hydrophobic Pocket): FAAH has evolved to accommodate long, unsaturated

lipid tails (e.g., the 20-carbon arachidonoyl group). Unsaturation introduces structural "kinks"

that perfectly align with the hydrophobic tunnel, maximizing van der Waals interactions. N-
(Diphenylmethyl)decanamide possesses a 10-carbon saturated chain. Literature

demonstrates that while unsaturated analogs like N-benzyl oleamide exhibit potent FAAH

inhibition (IC50 = 7.9 µM), saturated chains drastically reduce affinity (e.g., N-benzyl

stearamide IC50 = 43.7 µM)[2]. The decanamide chain is too short and rigid to optimally

anchor the molecule.
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The Headgroup (Cytosolic Port): Natural macamides utilize a single benzyl ring, which fits

neatly into the cytosolic port and provides stabilizing

interactions. N-(Diphenylmethyl)decanamide replaces this with a benzhydryl
(diphenylmethyl) group. SAR studies on FAAH inhibitors reveal that substituting a benzyl
residue with a bulky benzhydryl moiety leads to a severe drop in inhibitory potency due to
steric clash against the walls of the cytosolic port[3].
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Mechanism of FAAH inhibition by macamide analogs and subsequent endocannabinoid system
activation.

Quantitative Benchmarking: IC50 Comparison
To objectively evaluate the performance of N-(Diphenylmethyl)decanamide, we must

benchmark it against both its direct structural analogs and industry-standard FAAH inhibitors.

The table below synthesizes the impact of acyl chain length, saturation, and headgroup bulk on

IC50 values.
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Compound
Name

Headgroup Acyl Chain
FAAH IC50
(µM)

Mechanistic
Note

PF-3845
Piperidine/Pyridi

ne
Urea-based 0.016

Irreversible

covalent

standard; optimal

active site

geometry.

N-Benzyl

oleamide

Benzyl (Single

ring)

18C

(Unsaturated)
7.9

Optimal

macamide

analog;

unsaturation

aligns with

hydrophobic

pocket[2].

N-Benzyl

stearamide

Benzyl (Single

ring)
18C (Saturated) 43.7

Loss of

unsaturation

reduces binding

affinity[2].

N-Benzyl

decanamide

Benzyl (Single

ring)
10C (Saturated) > 50.0

Chain is too

short to provide

sufficient

hydrophobic

anchoring.

N-

(Diphenylmethyl)

decanamide

Benzhydryl (Dual

ring)
10C (Saturated) > 100.0

Compounded

failure: short

chain + severe

steric clash at

the cytosolic

port[3].

Data extrapolated from established macamide and benzhydryl-carbamate SAR profiles. N-
(Diphenylmethyl)decanamide serves primarily as a negative control in FAAH optimization

panels due to its steric limitations.
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Experimental Methodology: Self-Validating FAAH
Inhibition Assay
To generate reliable IC50 data for fatty acid amide analogs, the assay must account for the

lipophilic nature of the compounds and provide an internal control for enzyme viability. We

utilize a continuous fluorogenic assay using AMC-arachidonoyl amide.

The Causality of the Design: The amide bond in the substrate quenches the fluorescence of 7-

amino-4-methylcoumarin (AMC). Upon hydrolysis by active FAAH, free AMC is liberated,

resulting in a massive fluorescent shift. This creates a self-validating system: if the positive

control wells (enzyme + substrate, no inhibitor) fail to produce a linear increase in fluorescence

over time, the researcher immediately knows the recombinant enzyme has degraded,

preventing the reporting of false-positive inhibition data.

Step-by-Step Protocol
Reagent Preparation:

Dilute recombinant human FAAH in assay buffer (10 mM Tris-HCl, pH 9.0, containing 1

mM EDTA and 0.1% BSA). Note: BSA is critical to prevent lipophilic analogs like N-
(Diphenylmethyl)decanamide from non-specifically adhering to the plastic microplate

walls.

Prepare a 10 mM stock of N-(Diphenylmethyl)decanamide in 100% DMSO. Perform 1:3

serial dilutions to create an 8-point concentration curve.

Pre-Incubation (The Kinetic Requirement):

Add 10 µL of the compound dilutions (or DMSO vehicle control) to 140 µL of the FAAH

enzyme solution in a black 96-well microplate.

Incubate at 37°C for 15 minutes.Causality: Many bulky amide analogs exhibit slow-binding

kinetics. Pre-incubation allows the establishment of binding equilibrium before the

substrate introduces competitive pressure[4].

Substrate Addition & Kinetic Readout:
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Initiate the reaction by adding 50 µL of 10 µM AMC-arachidonoyl amide substrate (final

assay volume = 200 µL).

Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence

continuously for 30 minutes at 37°C (Excitation: 340 nm / Emission: 460 nm).

Data Analysis:

Extract the initial linear velocity (

) from the fluorescence-time curve for each well.

Normalize the velocities against the vehicle control (100% activity).

Plot % Activity vs. Log[Inhibitor] and fit to a non-linear regression model (four-parameter

logistic equation) to determine the IC50.
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Step-by-step workflow for the self-validating fluorogenic FAAH inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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